methyl N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycinate
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Overview
Description
Methyl N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycinate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties
Preparation Methods
The synthesis of methyl N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycinate typically involves the reaction of 4-methyl-2-oxo-2H-chromen-7-yl acetate with glycine methyl ester in the presence of a coupling agent such as N,N’-carbonyldiimidazole . The reaction is carried out under mild conditions, and the product is purified by recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The biological effects of methyl N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycinate are primarily due to its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication . The compound’s anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Methyl N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycinate can be compared with other coumarin derivatives such as:
- 4-methyl-2-oxo-2H-chromen-7-yl acetate
- N-(4-methyl-2-oxo-2H-chromen-7-yl)glycine
- 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. This compound is unique due to its specific combination of ester and amide functionalities, which confer distinct properties and applications .
Properties
Molecular Formula |
C15H15NO6 |
---|---|
Molecular Weight |
305.28 g/mol |
IUPAC Name |
methyl 2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]acetate |
InChI |
InChI=1S/C15H15NO6/c1-9-5-14(18)22-12-6-10(3-4-11(9)12)21-8-13(17)16-7-15(19)20-2/h3-6H,7-8H2,1-2H3,(H,16,17) |
InChI Key |
XMSNMDGOLZGEIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)OC |
Origin of Product |
United States |
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